molecular formula C13H12N4OS B10778841 Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]- CAS No. 6623-82-1

Benzonitrile,4-[[5-methoxy-2-(methylthio)-4-pyrimidinyl]amino]-

Cat. No.: B10778841
CAS No.: 6623-82-1
M. Wt: 272.33 g/mol
InChI Key: RDNUOHJSPWSVTL-UHFFFAOYSA-N
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Description

The compound NSC55453 Isoxepac , is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties. It is primarily used to treat allergic rhinitis, urticaria, and skin diseases with itching symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isoxepac involves a multi-step synthetic process:

    p-Hydroxyphenylacetic acid and phthalide are reacted in the presence of sodium methylate and dimethylacetamide (DMAC) at 80-170°C under reduced pressure (0.1-10Pa) for 3-10 hours. The pH is then adjusted to 1-5 to precipitate 4-(2-carboxyl benzyloxy) toluylic acid.

    Cyclization: The obtained 4-(2-carboxyl benzyloxy) toluylic acid is dissolved in glacial acetic acid and reacted with polyphosphoric acid at 30-100°C under reduced pressure (0.1-10Pa) for 3-12 hours. The product is then crystallized by cooling.

    Purification: The crude Isoxepac is dissolved in ethyl acetate and refined to obtain the final product.

Industrial Production Methods

Industrial production of Isoxepac follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isoxepac undergoes various chemical reactions, including:

    Oxidation: Isoxepac can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Isoxepac to its reduced forms.

    Substitution: Isoxepac can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoxepac has a wide range of scientific research applications:

Mechanism of Action

Isoxepac exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By blocking these enzymes, Isoxepac reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: Another non-steroidal anti-inflammatory drug used to treat allergic conditions.

    Ketoprofen: A non-steroidal anti-inflammatory drug with similar analgesic and antipyretic properties.

    Diclofenac: Widely used for its anti-inflammatory and pain-relieving effects.

Uniqueness

Isoxepac is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It is more slowly absorbed and eliminated in certain animal models compared to other non-steroidal anti-inflammatory drugs, making it suitable for specific therapeutic applications .

Properties

CAS No.

6623-82-1

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

4-[(5-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]benzonitrile

InChI

InChI=1S/C13H12N4OS/c1-18-11-8-15-13(19-2)17-12(11)16-10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3,(H,15,16,17)

InChI Key

RDNUOHJSPWSVTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NC2=CC=C(C=C2)C#N)SC

Origin of Product

United States

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